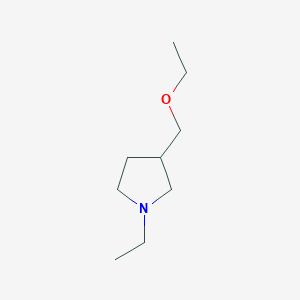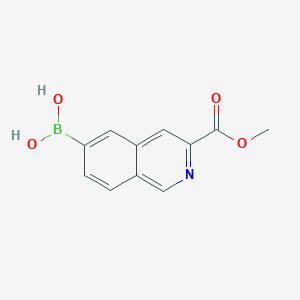![molecular formula C7H6ClN3O2S B13668344 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a chloro substituent at the 4-position and a methylsulfonyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving suitable precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium phosphate (K3PO4).
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl or heteroaryl derivatives.
科学的研究の応用
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It aids in the development of chemical probes for biological pathways.
Material Science: It is explored for its potential use in organic electronics and photonics.
作用機序
The mechanism of action of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and methylsulfonyl groups can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolo[3,2-d]pyrimidine core can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the pyrrolo ring.
5-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Contains a triazole ring instead of the pyrrolo ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure but different substitution pattern.
Uniqueness
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the chloro and methylsulfonyl groups with the pyrrolo[3,2-d]pyrimidine core makes it a versatile building block for the synthesis of diverse bioactive molecules.
特性
分子式 |
C7H6ClN3O2S |
|---|---|
分子量 |
231.66 g/mol |
IUPAC名 |
4-chloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 |
InChIキー |
TZIINAGCBXXTMG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1C=CC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)

![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)


![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)

